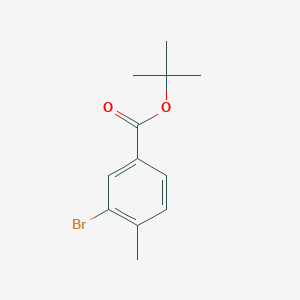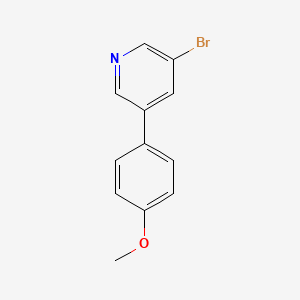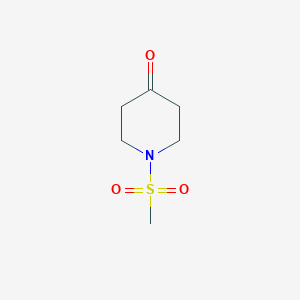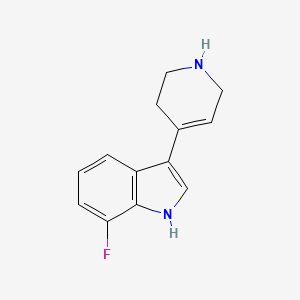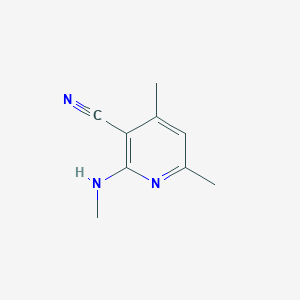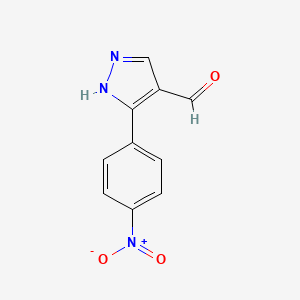
2-(2-氟苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷
描述
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound features a boron atom bonded to a 2-fluorophenyl group and a 1,3,2-dioxaborolane ring, making it a valuable reagent in the formation of carbon-carbon bonds.
科学研究应用
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is employed in the development of biologically active molecules and probes for studying biological processes.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, electronic materials, and other advanced materials.
作用机制
Target of Action
It is known that organoboron compounds like this are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the organoboron compound acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation . The compound’s fluorophenyl group is likely involved in this reaction, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
Organoboron compounds are known to play a role in various synthetic reactions, including the synthesis of pharmaceuticals and biologically active compounds . In these contexts, the compound could potentially influence a variety of biochemical pathways depending on the specific reaction conditions and the other reactants involved.
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and biologically active molecules .
生化分析
Biochemical Properties
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it is commonly used in the Suzuki-Miyaura coupling reaction, where it interacts with palladium catalysts to form carbon-carbon bonds. The interaction between 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and palladium catalysts is crucial for the transmetalation step, which is a key part of the coupling process .
Cellular Effects
The effects of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cell types and cellular processes are of great interest in biochemical research. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer research, boronic esters like 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been studied for their potential to inhibit proteasome activity, leading to apoptosis in cancer cells . This inhibition can disrupt cellular homeostasis and induce cell death, highlighting the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through specific binding interactions with biomolecules. The compound’s boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical reactions. In the context of enzyme inhibition, 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can interact with the active sites of enzymes, leading to inhibition or activation depending on the nature of the interaction . Additionally, its fluorophenyl group can enhance binding affinity and specificity, contributing to its effectiveness in various biochemical applications.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane over time are important considerations in laboratory settings. This compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can maintain its activity over extended periods, making it suitable for prolonged experimental use
Dosage Effects in Animal Models
In animal models, the effects of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages. Studies have shown that at lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress. Understanding the dosage-dependent effects of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biochemical properties . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity, highlighting the importance of understanding its metabolic fate in biological systems.
Transport and Distribution
The transport and distribution of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are critical for its biochemical activity. This compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Its distribution can be influenced by factors such as lipophilicity, molecular size, and the presence of specific transport mechanisms. Understanding the transport and distribution of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can affect its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications For example, its localization to the nucleus or mitochondria can influence its interactions with nuclear or mitochondrial proteins, respectively
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene sulfonic acid. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), aryl or vinyl halides.
Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (e.g., 80-100°C).
Major Products
The major products of the Suzuki-Miyaura cross-coupling reaction involving 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are biaryl or styrene derivatives, depending on the nature of the halide used.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling, but lacks the fluorine substituent.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the fluorine atom.
2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar compound with a chlorine substituent instead of fluorine.
Uniqueness
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the fluorine atom, which can influence the electronic properties and reactivity of the compound. This fluorine substituent can enhance the stability and selectivity of the compound in various reactions, making it a valuable reagent in organic synthesis.
属性
IUPAC Name |
2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYXBJMVAFMMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478863 | |
| Record name | 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876062-39-4 | |
| Record name | 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




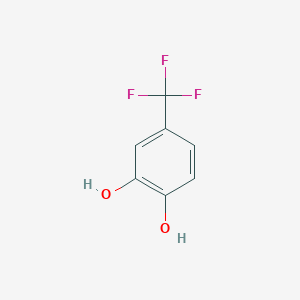
![(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1340160.png)

